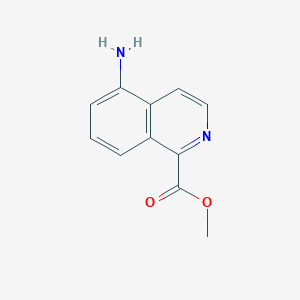

Methyl 5-aminoisoquinoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-aminoisoquinoline-1-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of science and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminoisoquinoline-1-carboxylate typically involves the reaction of 5-aminoisoquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The product is then purified using recrystallization techniques to achieve high purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of contamination. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-aminoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Amino-substituted isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H10N2O2

- Molecular Weight : Approximately 178.20 g/mol

- Structure : The compound features a fused isoquinoline ring system, which contributes to its biological activity.

Medicinal Chemistry

Methyl 5-aminoisoquinoline-1-carboxylate is primarily investigated for its potential in drug development. Its structural properties allow it to interact with various biological targets, influencing pharmacokinetics and pharmacodynamics. Key areas of focus include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including gastric adenocarcinoma and leukemia cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative A | AGS | 25 |

| This compound derivative B | HL-60 | 30 |

- Anti-inflammatory Effects : Studies have shown that this compound can suppress inflammation in microglial cells, reducing the production of pro-inflammatory mediators such as IL-6 and TNF-α .

| Mediator | IC50 (µM) |

|---|---|

| IL-6 | <30 |

| TNF-α | <30 |

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex molecules and can be modified to enhance its biological activity or tailor its properties for specific applications.

Biological Studies

Research into the interactions of this compound with biological targets has revealed its potential roles in modulating signaling pathways involved in disease processes:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmission and cell signaling, making it a candidate for treating neurological disorders .

Case Study 1: Anticancer Properties

A study evaluated the antiproliferative activity of this compound derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values below 30 µM, demonstrating potent anticancer effects.

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects of this compound were assessed in LPS-stimulated BV2 microglial cells. The compound significantly inhibited the expression of inflammatory markers, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.

Mecanismo De Acción

The mechanism of action of Methyl 5-aminoisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Quinoline derivatives: These compounds share a similar structure and exhibit comparable biological activities.

Indole derivatives: Indole compounds also have a heterocyclic structure and are known for their diverse biological activities.

Uniqueness: Methyl 5-aminoisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 5-aminoisoquinoline-1-carboxylate (MAIQ) is an organic compound with a unique isoquinoline structure, notable for its potential applications in medicinal chemistry. This article delves into its biological activities, particularly focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C10H10N2O2

- Molecular Weight: Approximately 178.20 g/mol

- Structure: The compound features an amino group and a carboxylate ester, contributing to its biological activity.

This compound primarily acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1. This inhibition has significant implications for cellular processes:

- Target Protein: Putative uncharacterized protein in Trypanosoma brucei brucei.

- Biochemical Pathways: MAIQ's role as a PARP-1 inhibitor suggests it influences pathways related to DNA repair and apoptosis. By inhibiting PARP-1, MAIQ prevents the repair of damaged DNA, potentially leading to cell death in cancerous cells .

Anticancer Activity

Research indicates that MAIQ exhibits substantial anticancer properties:

- Inhibition of Cancer Cell Proliferation: Studies have shown that MAIQ can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against human gastric adenocarcinoma (AGS) and promyelocytic leukemia (HL-60) cells with IC50 values reported in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| AGS (Gastric Adenocarcinoma) | 10–30 |

| HL-60 (Promyelocytic Leukemia) | 15–35 |

Anti-inflammatory Effects

MAIQ has been shown to possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators: In LPS-stimulated BV2 cells, MAIQ significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The IC50 values for these effects ranged from 20 to 40 µM .

| Mediator | IC50 (µM) |

|---|---|

| IL-6 | 20–30 |

| TNF-α | <30 |

Case Studies and Research Findings

-

PARP Inhibition and Cancer Therapy:

A study highlighted that MAIQ's inhibition of PARP-1 leads to enhanced antitumor efficacy in rodent models. It was particularly effective at low doses, showing protective activity in models of hemorrhagic shock and myocardial infarction . -

In Vivo Studies:

In vivo studies demonstrated that MAIQ could modulate inflammatory responses by downregulating NF-kB activity, thereby influencing cytokine expression relevant in conditions like arthritis and multiple sclerosis . -

Antimicrobial Properties:

Preliminary studies suggest that MAIQ exhibits antimicrobial activity against various bacterial strains, indicating potential applications beyond oncology.

Propiedades

IUPAC Name |

methyl 5-aminoisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-8-3-2-4-9(12)7(8)5-6-13-10/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUHCAHZUNUWEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.